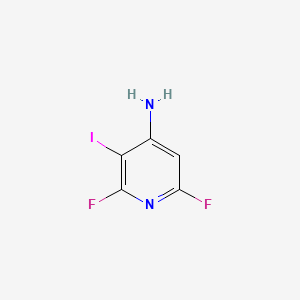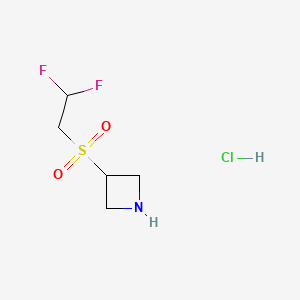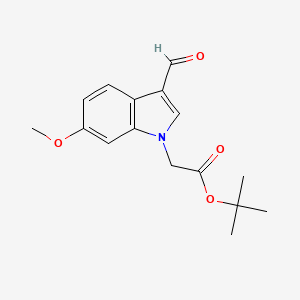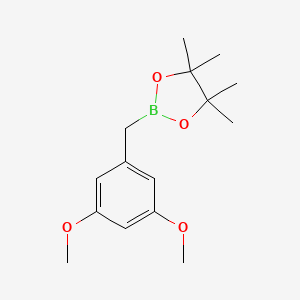
2,6-Difluoro-3-iodopyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-3-iodopyridin-4-amine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents can significantly alter the electronic characteristics of the molecule, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-iodopyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are scalable and can produce significant yields of the desired fluorinated products.
化学反应分析
Types of Reactions
2,6-Difluoro-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
科学研究应用
2,6-Difluoro-3-iodopyridin-4-amine has several applications in scientific research:
作用机制
The mechanism of action of 2,6-Difluoro-3-iodopyridin-4-amine involves its ability to act as both a nucleophile and an electrophile. The fluorine atoms withdraw electron density from the pyridine ring, making it less basic and more reactive towards nucleophiles . The iodine atom can participate in various substitution reactions, allowing the compound to form new carbon-nitrogen bonds .
相似化合物的比较
Similar Compounds
Uniqueness
2,6-Difluoro-3-iodopyridin-4-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it more versatile in chemical reactions compared to its analogs .
属性
分子式 |
C5H3F2IN2 |
|---|---|
分子量 |
255.99 g/mol |
IUPAC 名称 |
2,6-difluoro-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChI 键 |
DULAEANJWOIQGG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1F)F)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)

![4-(2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethoxy)benzonitrile](/img/structure/B13457246.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)

![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)

![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)

![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
